molecular formula C10H6Cl2O4S2 B078971 2,6-Naphthalenedisulfonyl chloride CAS No. 13827-62-8

2,6-Naphthalenedisulfonyl chloride

Cat. No. B078971
CAS RN: 13827-62-8
M. Wt: 325.2 g/mol
InChI Key: VPLHHUICIOEESV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-naphthalenedisulfonyl chloride can involve the sulfonation of naphthalene followed by the conversion of the sulfonic acid groups to sulfonyl chlorides. One synthesis approach involves treating sodium 2,6-naphthalenedisulfonate with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative. This method is noted for its specific conditions, such as the reaction temperature and the handling of hydrochloride discharge, which influence the yield and purity of the final product (Guo Hong-you, 2005).

Molecular Structure Analysis

The molecular structure of 2,6-naphthalenedisulfonyl chloride derivatives has been studied using techniques like X-ray crystallography. These studies reveal detailed information about the bond lengths, angles, and overall geometry of the molecule. For instance, analysis of related compounds demonstrates the dihedral angles between different aromatic systems and the lengths of specific bonds, providing insight into the molecular conformation and spatial arrangement of the atoms within the compound (Lian Jia-rong & Zhang Guang, 2005).

Chemical Reactions and Properties

2,6-Naphthalenedisulfonyl chloride participates in various chemical reactions due to its reactive sulfonyl chloride groups. It can react with different nucleophiles, such as amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonate esters, and other sulfonated derivatives. These reactions are integral to synthesizing a wide range of chemical compounds used in different industries (T. P. Kustova & N. A. Sundeeva, 2003).

Scientific Research Applications

  • Reactivity with Aniline

    The reactivity of 2,6-Naphthalenedisulfonyl chloride with aniline was examined, providing insights into its chemical behavior in the presence of anilines (Kustova & Sundeeva, 2003).

  • Synthesis and Characterization

    A study detailed the synthesis and characterization of 2,6-naphthalenedithiol using 2,6-Naphthalenedisulfonyl chloride as a reactant. This research investigated various factors affecting the synthesis process and the properties of the resulting compound (Guo Hong-you, 2005).

  • Fragmentation Study

    Mass spectrometry was used to investigate the fragmentation of naphthalenesulfonyl halide molecules, including 2,6-Naphthalenedisulfonyl chloride. This study provided valuable data on the molecular behavior under electron ionization (Giricheva, Girichev, & Petrov, 2016).

  • Reverse Osmosis Membranes

    Research on polysulfonamide reverse osmosis membranes involved the use of 2,6-Naphthalenedisulfonyl chloride in the synthesis process, highlighting its application in water purification technologies (Trushinski et al., 1998).

  • Molecular Structure Analysis

    The molecular structure and internal rotation barriers of naphthalenesulfonyl chloride, including 2,6-variant, were analyzed using electron diffraction and quantum chemical calculations. This research contributes to the understanding of its molecular properties (Giricheva et al., 2013).

  • Kinetic Studies

    1,5-Naphthalenedisulfonyl dichloride, a related compound, was used as a bifunctional fluorescent probe for kinetic studies, providing a framework for understanding the kinetic behavior of similar compounds (Okamoto, Toyoshima, & Mita, 1983).

  • Antibacterial Agents Synthesis

    The reaction of 2,6-Naphthalenedisulfonyl chloride in the synthesis of potent antibacterial agents was explored, demonstrating its potential in pharmaceutical applications (Abbasi et al., 2015).

  • Hydrolysis Studies

    The hydrolysis of sulfonyl chlorides, including 2,6-Naphthalenedisulfonyl chloride, was studied, revealing important details about its chemical reactivity and potential catalytic applications (Ivanov et al., 2005).

Safety And Hazards

2,6-Naphthalenedisulfonyl chloride is classified as Eye Damage 1, Met. Corr. 1, and Skin Corr. 1B . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 2,6-Naphthalenedisulfonyl chloride were not found in the available resources, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various areas of research.

properties

IUPAC Name

naphthalene-2,6-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLHHUICIOEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342372
Record name Naphthalene-2,6-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthalenedisulfonyl chloride

CAS RN

13827-62-8
Record name Naphthalene-2,6-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-NAPHTHALENEDISULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CM Chung, SY Cho, MS Kim, SY Oh, SY Moon - Optical Materials, 2003 - Elsevier
Photodegradation behavior was investigated for positive-type polyimides simultaneously containing N-sulfonyloxyimide (or N-carbonyloxyimide) groups and cyclobutane rings in the …
Number of citations: 9 www.sciencedirect.com
FE Arnold, S Cantor, CS Marvel - … of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
Aromatic polysulfonamides have been prepared by solution polycondensation of aromatic disulfonyl chlorides and aromatic diamines with a suitable acid acceptor in such solvents as N,…
Number of citations: 14 onlinelibrary.wiley.com
FA Bottino, G Di Pasquale, N Leonardi… - Journal of Polymer …, 1996 - Wiley Online Library
High molecular‐weight aromatic polyamides were obtained from 1,5‐ and 2,6‐bis‐(4′‐carboxy‐4‐phenylenoxy‐sulfonyl)naphthalene by direct polycondensation reaction in N‐methyl‐…
Number of citations: 7 onlinelibrary.wiley.com
GF Graminski, CL Carlson, JR Ziemer, F Cai… - Bioorganic & medicinal …, 2002 - Elsevier
A series of novel spermine dimer analogues was synthesized and assessed for their ability to inhibit spermidine transport into MDA-MB-231 breast carcinoma cells. Two spermine …
Number of citations: 26 www.sciencedirect.com
DA Baker, PJ Brown - AATCC review, 2005 - search.ebscohost.com
Azide crosslinking agents have been used as additives in PET solutions that can be electrospun to produce nanofiber and microfiber nonwoven substrates. These azides react to …
Number of citations: 2 search.ebscohost.com

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